1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt
Description
Properties
CAS No. |
56484-15-2 |
|---|---|
Molecular Formula |
C16H29N2NaO3 |
Molecular Weight |
320.40 g/mol |
IUPAC Name |
sodium;3-[2-(2-octyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate |
InChI |
InChI=1S/C16H30N2O3.Na/c1-2-3-4-5-6-7-8-15-17-10-11-18(15)12-14-21-13-9-16(19)20;/h2-14H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
ZNFTWFNXQBAHJI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt typically involves:
Step 1: Synthesis of the imidazoline ring substituted with an octyl group.
This is commonly achieved by alkylation of imidazole or imidazoline precursors with 1-bromooctane or similar alkyl halides under basic conditions, often using phase transfer catalysts and aqueous base, as shown in analogous syntheses of 2-octyl-imidazoline derivatives.Step 2: Introduction of the carboxyethoxyethyl side chain.
This involves etherification or substitution reactions where a 2-(2-hydroxyethoxy)propanoic acid derivative is attached to the imidazoline nitrogen. The carboxylic acid function is often protected or introduced via ester intermediates, then hydrolyzed to free acid.Step 3: Conversion to the sodium salt.
The free acid form is neutralized with sodium hydroxide or a sodium alkoxide to yield the sodium salt form. This step requires careful control of pH and solvent removal to avoid side reactions or product degradation.
Specific Preparation Method from Patent Literature
A notable method for preparing imidazole metal salts, which can be adapted for the sodium salt of 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline, involves:
Reacting the imidazole derivative with a metal alkoxide (e.g., sodium ethylate) in an alcohol solvent (e.g., ethanol) at controlled temperatures below 50 °C to prevent degradation and discoloration.
Removal of the alcohol solvent under reduced pressure at mild temperatures (around 48 °C) to isolate the sodium salt as a white, free-flowing powder without blocking or caking issues.
This method emphasizes the importance of:
Using high purity starting materials to minimize side reactions.
Controlling moisture to prevent violent reactions (especially when sodium hydride is involved).
Avoiding high temperatures during solvent removal to maintain product quality.
Laboratory-Scale Synthesis Example (Hypothetical Based on Related Compounds)
Data Tables and Research Outcomes
Physicochemical Properties (From PubChem Data)
| Property | Value |
|---|---|
| Molecular Formula | C16H29N2NaO3 |
| Molecular Weight | 320.40 g/mol |
| CAS Number | 56484-15-2 |
| Appearance | White powder (typical for sodium salts) |
| Solubility | Soluble in water and polar solvents (inferred) |
Yield and Purity Data from Patent Example
| Parameter | Value |
|---|---|
| Sodium salt yield | ~100% (based on neutralization titration) |
| Purity | 100% (neutralization titration) |
| Physical form | White, non-blocking powder |
| Solvent removal temperature | ≤ 50 °C |
| Reaction solvent | Ethanol (18% sodium ethylate solution) |
Chemical Reactions Analysis
Types of Reactions
1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: The imidazoline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazolines, oxides, and reduced amine derivatives.
Scientific Research Applications
1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt primarily involves its surfactant properties. The compound reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in applications such as emulsification and dispersion. The molecular targets include cell membranes and other lipid-containing structures, where it can alter permeability and fluidity.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Variations and Their Effects
Alkyl Chain Length :
- 1-(Carboxyethoxyethyl)-2-heptyl-2-imidazoline sodium salt (): The heptyl chain (C7) compared to the octyl (C8) chain in the target compound reduces hydrophobicity. Shorter chains typically lower critical micelle concentration (CMC) values, favoring solubility over surface activity .
- Sodium Lauroamphoacetate (): Features an undecyl chain (C11), which increases hydrophobicity, enhancing micellar stability but reducing solubility in polar solvents.
- Functional Groups: 1,3-Dimethylimidazolium-2-carboxylate (): A zwitterionic salt with carboxylate and methyl groups. The absence of a long alkyl chain limits its surfactant properties but improves ionic liquid applications.
Counterion Differences :
2.3 Physical and Chemical Properties
Solubility :
Compound Solubility Profile Target compound (C8) High in water, moderate in polar solvents 1-Hexadecyl-3-methylimidazolium bromide Low in water, high in organic solvents Sodium Lauroamphoacetate (C11) Moderate in water, forms viscous solutions Thermal Stability :
Sodium carboxylate derivatives (e.g., target compound) exhibit higher thermal stability (>200°C) compared to sulfate or bromide salts (e.g., 1-ethyl-2-heptadecenyl imidazolium ethyl sulfate , ), which degrade below 150°C .
Research Findings and Contradictions
- Antimicrobial Activity :
Imidazolium salts with bromide counterions () show higher antimicrobial efficacy than sodium carboxylates, likely due to membrane disruption via halide ions . - Biodegradability : Sodium carboxylates (e.g., target compound) are more biodegradable than sulfate or quaternary ammonium salts, aligning with green chemistry trends .
Biological Activity
1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt, a compound belonging to the imidazoline class, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.
- Molecular Formula : C15H27N2NaO
- CAS Number : 68877-55-4
- Structure : The compound features a hydrophobic octyl chain and a carboxyethoxyethyl group, contributing to its amphiphilic nature.
Antimicrobial Properties
1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacteria and fungi, making it a potential candidate for use in disinfectants and preservatives.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The antimicrobial action is believed to occur through the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis. The imidazoline moiety is thought to interact with phospholipid bilayers, altering membrane integrity.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when immune cells were treated with 1-(carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt.
Case Studies
- Skin Irritation Study : A study on the topical application of the compound showed no significant irritation on human skin, indicating its potential for use in cosmetic formulations.
- Wound Healing : In animal models, application of this compound on wounds accelerated healing compared to control groups, attributed to its antimicrobial and anti-inflammatory properties.
Cosmetic Industry
Due to its emulsifying properties and skin compatibility, 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt is being explored as an ingredient in skin care products. Its ability to enhance the stability of formulations while providing antimicrobial protection makes it an attractive option for cosmetic chemists.
Pharmaceutical Formulations
The compound's efficacy against a range of pathogens positions it as a valuable additive in pharmaceutical formulations aimed at preventing infections.
Q & A
Q. What are the established synthetic pathways for 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt, and how is the product characterized?
Methodological Answer: The synthesis involves reacting an imidazoline precursor (e.g., 2-octyl-2-imidazoline) with a carboxylic acid derivative (e.g., carboxyethoxyethyl chloride) under controlled conditions, followed by neutralization with sodium hydroxide or sodium carbonate . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): To confirm the imidazoline ring structure and substituent positions (e.g., ¹H/¹³C NMR for octyl chain and carboxyethoxyethyl group) .
- Infrared Spectroscopy (IR): To identify functional groups like carboxylate (-COO⁻) and imidazoline ring vibrations .
- Mass Spectrometry (MS): For molecular ion verification (C₁₅H₂₇N₂NaO₃, m/z 330.4) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): To quantify purity and detect unreacted precursors or byproducts .
- Elemental Analysis: To validate the empirical formula (C, H, N, Na content) .
- Thermogravimetric Analysis (TGA): To assess thermal stability and confirm the absence of residual solvents .
Advanced Research Questions
Q. How does the amphiphilic nature of this compound influence its interaction with lipid bilayers, and what experimental techniques are used to study these interactions?
Methodological Answer: The hydrophobic octyl chain embeds into lipid bilayers, while the hydrophilic carboxyethoxyethyl group interacts with aqueous phases, modulating membrane fluidity. Techniques include:
- Fluorescence Anisotropy: To measure changes in membrane rigidity using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) .
- Differential Scanning Calorimetry (DSC): To analyze phase transition behavior of lipid bilayers in the compound’s presence .
- Molecular Dynamics Simulations: To model spatial orientation and residence time within bilayers .
Q. What strategies can resolve discrepancies in solubility data reported across studies?
Methodological Answer: Controlled experiments should isolate variables affecting solubility:
- pH Titration: To assess ionization states of the carboxylate group (pKa ~4.5–5.5) and their impact on solubility .
- Ionic Strength Studies: Using NaCl or buffer systems to evaluate salting-in/out effects .
- Temperature Gradients: Measure solubility at 25°C vs. 37°C to account for physiological relevance .
Q. How can computational methods guide the optimization of this compound’s amphiphilic balance for drug delivery applications?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR): Correlate alkyl chain length or hydrophilic group modifications with critical micelle concentration (CMC) .
- Molecular Docking: To predict interactions with transmembrane proteins (e.g., P-glycoprotein) for efflux inhibition studies .
Q. What experimental designs are recommended to analyze contradictory data on the compound’s stability in aqueous solutions?
Methodological Answer:
- Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C) and monitor degradation via HPLC .
- Light Exposure Studies: Use UV-Vis spectroscopy to detect photolytic decomposition of the imidazoline ring .
- pH-Dependent Stability Assays: Compare degradation rates in buffers (pH 3–9) to identify optimal storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
